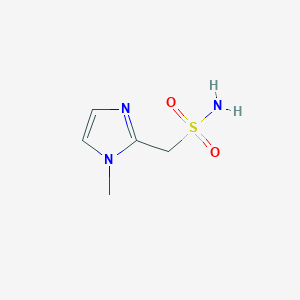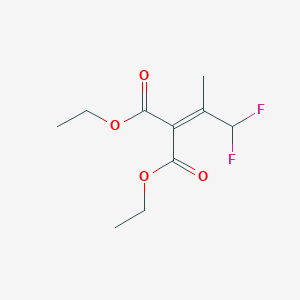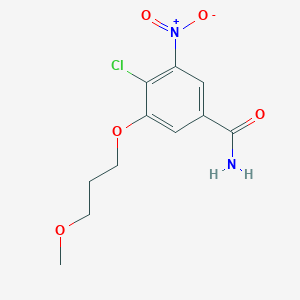
4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-3-(3-メトキシプロポキシ)-5-ニトロベンズアミドは、ベンズアミドコアにクロロ、メトキシプロポキシ、ニトロ基が結合した複雑な構造を持つ有機化合物です。
準備方法
合成経路と反応条件
4-クロロ-3-(3-メトキシプロポキシ)-5-ニトロベンズアミドの合成は、通常、容易に入手可能な前駆体から始まる複数の段階を伴います。一般的な方法の1つは、クロロベンズアミド誘導体のニトロ化に続き、求核置換反応によってメトキシプロポキシ基を導入することです。反応条件は、多くの場合、高い収率と純度を確保するために、制御された温度と特定の溶媒の使用を必要とします。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。プロセスは、効率、コスト効率、および安全性に向けて最適化されます。これには、反応パラメータを監視および制御するための連続フローリアクターや自動システムの使用が含まれる場合があります。
化学反応解析
反応の種類
4-クロロ-3-(3-メトキシプロポキシ)-5-ニトロベンズアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ニトロ基は、特定の条件下でアミンに還元できます。
還元: この化合物は、ニトロ基を除去してアミン誘導体を形成するために還元できます。
置換: クロロ基は、アミンやチオールなどの他の求核剤で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: パラジウム触媒または水素化リチウムアルミニウムを伴う水素ガスなどの還元剤を使用できます。
置換: メタノールナトリウムやアンモニアなどの求核剤を、塩基性条件下で使用できます。
生成される主な生成物
酸化: ニトロ誘導体の形成。
還元: アミン誘導体の形成。
置換: さまざまな置換ベンズアミドの形成。
科学研究への応用
4-クロロ-3-(3-メトキシプロポキシ)-5-ニトロベンズアミドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について研究されています。
医学: 特に特定の酵素や受容体を標的にする薬物開発における潜在的な用途について調査されています。
産業: 特殊化学品や材料の開発に活用されています。
化学反応の分析
Types of Reactions
4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
4-クロロ-3-(3-メトキシプロポキシ)-5-ニトロベンズアミドの作用機序は、特定の分子標的との相互作用を伴います。ニトロ基はレドックス反応に関与し、クロロ基とメトキシプロポキシ基はさまざまな酵素や受容体と相互作用する可能性があります。これらの相互作用は、生物学的経路の調節につながり、その結果、化合物の観察された効果がもたらされます。
類似の化合物との比較
類似の化合物
- 2-クロロメチル-3-メチル-4-(3-メトキシプロポキシ)ピリジン塩酸塩
- 2-クロロメチル-4-(3-メトキシプロポキシ)-3-メチルピリジン
独自性
4-クロロ-3-(3-メトキシプロポキシ)-5-ニトロベンズアミドは、ベンズアミドコアにニトロ基とメトキシプロポキシ基の両方が存在するという点でユニークです。この官能基の組み合わせは、さまざまな用途で貴重な化合物となる、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride
- 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine
Uniqueness
4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide is unique due to the presence of both a nitro and a methoxypropoxy group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H13ClN2O5 |
|---|---|
分子量 |
288.68 g/mol |
IUPAC名 |
4-chloro-3-(3-methoxypropoxy)-5-nitrobenzamide |
InChI |
InChI=1S/C11H13ClN2O5/c1-18-3-2-4-19-9-6-7(11(13)15)5-8(10(9)12)14(16)17/h5-6H,2-4H2,1H3,(H2,13,15) |
InChIキー |
PNXWODLDHZRKJE-UHFFFAOYSA-N |
正規SMILES |
COCCCOC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


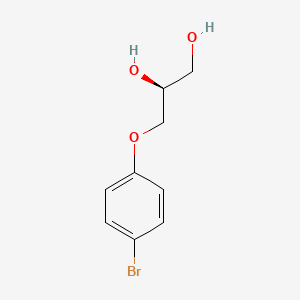
![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755477.png)
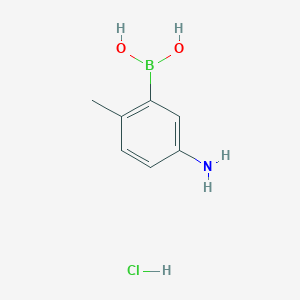
![Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B11755494.png)
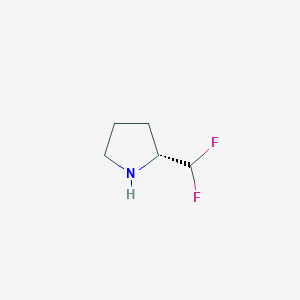
![7-Amino-2-azaspiro[3.5]nonan-1-one](/img/structure/B11755497.png)

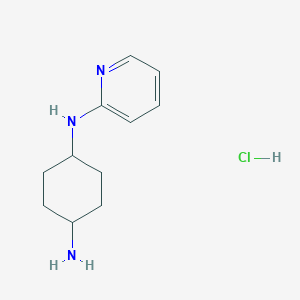

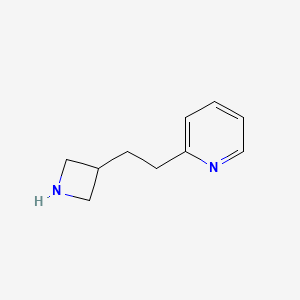
![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)

